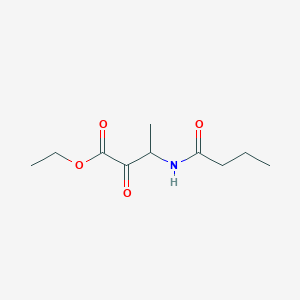
Ethyl 3-(butanoylamino)-2-oxobutanoate
Übersicht
Beschreibung
N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin ist eine organische Verbindung, die zur Klasse der N-Acyl-α-Aminosäuren gehört. Diese Verbindung weist eine 4-(4-Nitrophenylphospho)butanoylgruppe auf, die am Stickstoff von D-Alanin gebunden ist. Es handelt sich um ein kleines Molekül mit der Summenformel C13H17N2O8P und einem Molekulargewicht von 360,2564 g/mol .
Wissenschaftliche Forschungsanwendungen
N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle.
Biologie: Untersucht wegen seiner potenziellen Rolle bei der Hemmung von Enzymen und der Modifikation von Proteinen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und als Reagenz in verschiedenen chemischen Prozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder das allosterische Zentrum bindet, wodurch die Substratbindung und -katalyse verhindert wird. Die Nitrophenylgruppe kann auch mit Zellrezeptoren interagieren und Signaltransduktionswege und zelluläre Reaktionen modulieren .
Wirkmechanismus
The mechanism of action of N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The nitrophenyl group can also interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin erfolgt typischerweise durch Acylierung von D-Alanin mit 4-(4-Nitrophenylphospho)butanoylchlorid. Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu vermeiden .
Industrielle Produktionsmethoden
Die industrielle Produktion von N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von automatisierten Reaktoren und Durchflusssystemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und die Produktionskosten zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.
Reduktion: Die Nitrophenylgruppe kann reduziert werden, um Aminoderivate zu bilden.
Substitution: Die Phosphogruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel umfassen Wasserstoffgas mit einem Palladiumkatalysator und Natriumborhydrid.
Substitution: Nucleophile wie Amine und Alkohole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitroso- oder Nitroderivaten.
Reduktion: Bildung von Aminoderivaten.
Substitution: Bildung von substituierten Phosphoderivaten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[4-(4-Nitrophenylphospho)butanoyl]-L-Alanin: Ein Enantiomer von N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin mit ähnlichen chemischen Eigenschaften, aber unterschiedlichen biologischen Aktivitäten.
N-Acyl-α-Aminosäuren: Eine Klasse von Verbindungen mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Acylgruppen und Aminosäuren.
Einzigartigkeit
N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin ist einzigartig aufgrund seiner spezifischen Kombination einer Nitrophenylphosphogruppe und D-Alanin. Diese einzigartige Struktur verleiht ihm eine besondere chemische Reaktivität und biologische Aktivität, wodurch es für verschiedene Anwendungen in der wissenschaftlichen Forschung wertvoll ist .
Eigenschaften
IUPAC Name |
ethyl 3-(butanoylamino)-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHSJTHDBNDHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

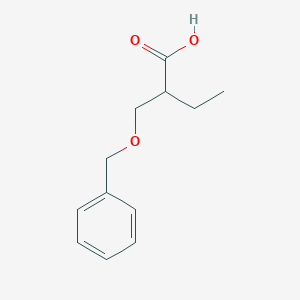
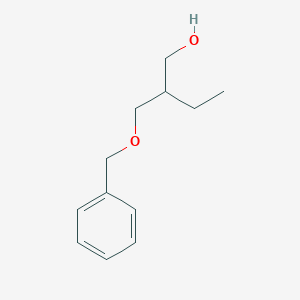
![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)

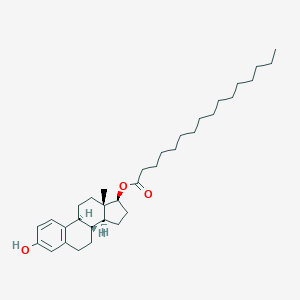
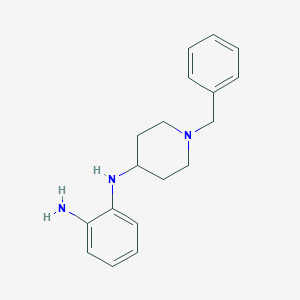
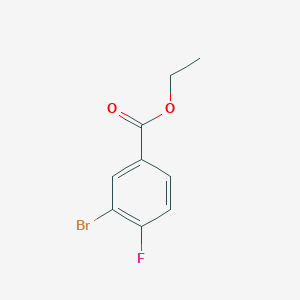
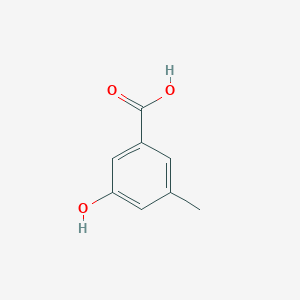


![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)


